molecular formula C6H11NO2 B13074999 (3R)-3-Amino-3-cyclopropylpropanoic acid

(3R)-3-Amino-3-cyclopropylpropanoic acid

Cat. No.: B13074999
M. Wt: 129.16 g/mol
InChI Key: IHWFMMMLMIDKCB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-cyclopropylpropanoic acid is a chiral amino acid derivative characterized by the presence of a cyclopropyl group attached to the β-carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-cyclopropylpropanoic acid typically involves the following steps:

    Amination: The amino group is introduced via amination reactions, which can involve the use of ammonia or amines under suitable conditions.

    Chiral Resolution: The enantiomeric purity of the compound can be enhanced through chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and amination processes, followed by purification steps to ensure high enantiomeric purity. These methods are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-Amino-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its unique structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-cyclopropylpropanoic acid: The enantiomer of the compound, with similar but distinct biological activities.

    Cyclopropylalanine: Another cyclopropyl-containing amino acid with different stereochemistry.

    Cyclopropylglycine: A structurally related compound with a simpler backbone.

Uniqueness

(3R)-3-Amino-3-cyclopropylpropanoic acid is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3R)-3-amino-3-cyclopropylpropanoic acid

InChI

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1

InChI Key

IHWFMMMLMIDKCB-RXMQYKEDSA-N

Isomeric SMILES

C1CC1[C@@H](CC(=O)O)N

Canonical SMILES

C1CC1C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.